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Introduction
Dimethandrolone undecanoate (DMAU) is an investigational oral androgen and progestin

being developed as a potential once-daily male contraceptive pill.[1][2][3] As a prodrug, DMAU

is hydrolyzed in vivo to its active metabolite, dimethandrolone (DMA), which exhibits both

androgenic and progestational activities, ideal for suppressing gonadotropins and endogenous

testosterone production.[4][5][6][7]

A primary challenge in the development of oral DMAU is its poor bioavailability when

administered as a simple powder, a common issue for lipophilic steroid compounds.[4][6][7]

Research has demonstrated that formulation strategies, particularly lipid-based systems, and

co-administration with food significantly enhance its absorption and pharmacokinetic profile.[8]

[9] These application notes provide an overview of formulation strategies and detailed protocols

for the evaluation of DMAU formulations designed to improve oral bioavailability.

Formulation Strategies for Enhanced Oral
Bioavailability
The oral bioavailability of DMAU is limited by its poor aqueous solubility. To overcome this,

several lipid-based formulations have been investigated, which improve absorption primarily by
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promoting lymphatic transport, thus bypassing first-pass hepatic metabolism.[10][11]

Key Formulation Approaches:

Powder-in-Capsule (Micronized): The initial formulation tested. While safe, it demonstrates

low absorption, especially under fasting conditions.[4][9] Co-administration with a high-fat

meal is essential to achieve therapeutic concentrations.[9][12]

Oil-Based Solution (Castor Oil): Formulating DMAU in an oily vehicle like castor oil improves

its absorption compared to the powder formulation when taken with food.[7][8] This approach

leverages the body's natural lipid absorption pathways.

Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils,

surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions

upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[13][14] This

increases the surface area for absorption and enhances solubility.[15][16] For DMAU,

SEDDS have shown to be effective, potentially even improving absorption under fasting

conditions compared to other formulations.[4][7]

The undecanoate ester on DMAU is crucial as this long-chain fatty acid slows the clearance of

the molecule, making it suitable for once-daily dosing.[1]

Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic (PK) data from clinical studies comparing

different oral formulations of DMAU.

Table 1: Single-Dose Pharmacokinetics of DMA and DMAU (400 mg Dose with High-Fat Meal)
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Formulation Analyte Cmax (ng/mL) AUC (ng·h/mL)

Powder in Capsule DMAU 28.5 ± 14.1 243 ± 103

DMA 1.1 ± 0.5 13.9 ± 5.6

Castor Oil DMAU 20.3 ± 8.7 185 ± 68

DMA 1.5 ± 0.6 18.0 ± 6.9

SEDDS DMAU 23.5 ± 11.2 204 ± 88

DMA 1.6 ± 0.7 19.8 ± 8.5

Data adapted from studies comparing single 400 mg doses of DMAU administered with a high-

fat meal.[4]

Table 2: Effect of Food on DMAU/DMA Pharmacokinetics (400 mg Dose)

Formulation Condition Analyte Cmax (ng/mL) AUC (ng·h/mL)

Powder in

Capsule
Fasting DMA

Not consistently

detectable

Not consistently

detectable

With Food DMA 1.1 ± 0.5 13.9 ± 5.6

SEDDS Fasting DMAU 6.1 ± 3.9 50.4 ± 34.6

With Food DMAU 23.5 ± 11.2 204 ± 88

Fasting DMA 0.5 ± 0.3 5.2 ± 3.4

With Food DMA 1.6 ± 0.7 19.8 ± 8.5

Data highlights the significant impact of a high-fat meal on the bioavailability of DMAU and its

active metabolite, DMA.[4][9] The SEDDS formulation shows some measurable absorption

even in the fasting state.[4][7]
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Protocol for Formulation of DMAU in a Self-Emulsifying
Drug Delivery System (SEDDS)
Objective: To prepare a stable SEDDS formulation of DMAU for oral administration.

Materials:

Dimethandrolone Undecanoate (DMAU) API

Oil phase (e.g., Castor oil, Medium-chain triglycerides)[15]

Surfactant (e.g., Polysorbate 80, Cremophor EL - high HLB value >12)[14][17]

Co-surfactant/Co-solvent (e.g., Transcutol, Propylene glycol, PEG 400)[14]

Glass vials

Magnetic stirrer and stir bars

Water bath or heating mantle

Vortex mixer

Procedure:

Excipient Screening: Determine the solubility of DMAU in various oils, surfactants, and co-

surfactants to select components with the highest solubilizing capacity.[18]

Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant

into a glass vial in the desired ratios (e.g., start with a 1:1:1 ratio for screening).[18] b. Heat

the mixture to 30-40°C using a water bath to reduce viscosity and ensure homogeneity.[17]

c. Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear,

isotropic mixture is formed. d. Add the pre-weighed DMAU API to the excipient mixture. e.

Continue stirring, with gentle heating if necessary, until the API is completely dissolved.[18]

Characterization of the Pre-concentrate: a. Visual Inspection: The final formulation should be

a clear, yellowish, oily liquid, free from any precipitation. b. Self-Emulsification Assessment: i.

Add 1 mL of the prepared SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric
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fluid) in a glass beaker with gentle agitation (e.g., 50 rpm) at 37°C. ii. Visually observe the

emulsification process. The formulation should readily disperse to form a fine, milky-white

emulsion. c. Cloud Point Determination: To assess the thermal stability of the emulsion, heat

the diluted emulsion and record the temperature at which it becomes cloudy or phase

separation occurs.[18]

Protocol for In Vitro Dissolution Testing of DMAU
Formulations
Objective: To assess the in vitro release profile of DMAU from different oral formulations. This

test is critical for quality control and to predict in vivo performance.[19][20]

Apparatus:

USP Dissolution Apparatus 2 (Paddle Method)[20]

Dissolution vessels (900 mL capacity)

Water bath maintained at 37 ± 0.5°C[21]

Syringes and cannula filters (e.g., 0.45 µm PTFE)

HPLC system for quantification

Dissolution Medium:

Given DMAU's lipophilicity, a surfactant-containing medium is required to maintain sink

conditions. A common choice is 0.1 N HCl with 0.5-2% w/v Polysorbate 80 or Sodium Lauryl

Sulfate (SLS).[18] The pH can also be varied to simulate different parts of the GI tract (e.g.,

pH 1.2, 4.5, 6.8).[22]

Procedure:

Preparation: a. Prepare 900 mL of the dissolution medium and place it in each vessel.

Deaerate the medium if necessary.[20] b. Allow the medium to equilibrate to 37 ± 0.5°C.
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Test Execution: a. Place one capsule of the DMAU formulation (e.g., Powder, Castor Oil, or

SEDDS) into each dissolution vessel. b. Start the paddle rotation at a set speed, typically 50-

75 rpm.[20] c. At specified time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a

sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of

the paddle, not less than 1 cm from the vessel wall. d. Immediately filter the sample through

a 0.45 µm syringe filter to prevent undissolved particles from affecting the analysis. e.

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution

medium.

Sample Analysis: a. Quantify the concentration of DMAU in the collected samples using a

validated HPLC method. b. Calculate the cumulative percentage of drug released at each

time point, correcting for the volume replaced. c. Plot the percentage of drug released versus

time to obtain the dissolution profile.

Protocol for In Vivo Pharmacokinetic (PK) Study in
Healthy Volunteers
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of DMAU and its

active metabolite DMA following oral administration of a new formulation.

Study Design:

Randomized, double-blind, placebo-controlled, crossover or parallel-group design.[8][9]

Healthy male volunteers, aged 18-50 years.[5][23]

Institutional Review Board (IRB) approval and written informed consent are mandatory.[4]

Procedure:

Screening and Enrollment: Screen subjects based on inclusion/exclusion criteria (health

status, BMI, etc.).[23]

Dosing: a. Subjects are admitted to a clinical research unit. b. Following an overnight fast,

subjects are administered a single oral dose of the DMAU formulation (e.g., 200 mg or 400

mg) or placebo.[8] c. For "fed" state evaluation, the dose is administered shortly after

consumption of a standardized high-fat meal (e.g., containing 25-30g of fat).[12][24]
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Blood Sampling: a. Collect serial blood samples (e.g., into K2 EDTA tubes) at pre-dose (0

hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, and 24 hours).[5]

[23][25] b. Process blood samples by centrifugation to separate plasma. Store plasma

samples at -80°C until analysis.[26]

Bioanalysis: a. Quantify the concentrations of DMAU and DMA in plasma samples using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[27][28]

The lower limit of quantification should be sensitive enough to detect trough concentrations

(e.g., ~0.4-0.5 ng/mL).[25][27]

Pharmacokinetic Analysis: a. Use non-compartmental analysis software (e.g., Phoenix

WinNonlin) to calculate key PK parameters for both DMAU and DMA for each subject.[25] b.

Key parameters include:

Cmax: Maximum observed plasma concentration.
Tmax: Time to reach Cmax.
AUC(0-24): Area under the plasma concentration-time curve from time 0 to 24 hours.
AUC(0-inf): Area under the curve extrapolated to infinity.

Safety and Tolerability Monitoring: Monitor vital signs, conduct laboratory safety tests (blood

counts, serum chemistries), and record any adverse events throughout the study.[9][23]
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Caption: Metabolic pathway of oral DMAU to its active form, DMA.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6306388/
https://clinicaltrials.gov/study/NCT01382069
https://pmc.ncbi.nlm.nih.gov/articles/PMC12145459/
https://www.researchgate.net/publication/272401160_Quantification_of_methylone_and_metabolites_in_rat_and_human_plasma_by_liquid_chromatography-tandem_mass_spectrometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC9720754/
https://www.medpace.com/wp-content/uploads/2023/03/2013_AAPS_Testosterone.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12145459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9720754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12145459/
https://pubmed.ncbi.nlm.nih.gov/24789057/
https://clinicaltrials.gov/study/NCT01382069
https://www.benchchem.com/product/b607120?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation Development

In Vitro Testing

In Vivo Evaluation

Excipient Screening
(Solubility Studies)

Prepare SEDDS/Oil
Formulation

Physical Characterization
(Emulsification, Cloud Point)

In Vitro Dissolution
(USP Apparatus 2)

Proceed if stable

Analyze Release Profile

Phase 1 Clinical Trial
(Single Dose PK Study)

Proceed if promising
release profile

Blood Sampling (0-24h)

LC-MS/MS Bioanalysis
(DMAU & DMA)

Calculate PK Parameters
(Cmax, AUC)

Click to download full resolution via product page

Caption: Experimental workflow for developing and testing a new DMAU formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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